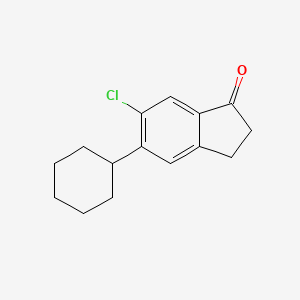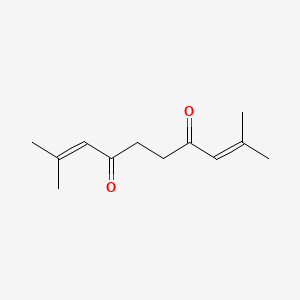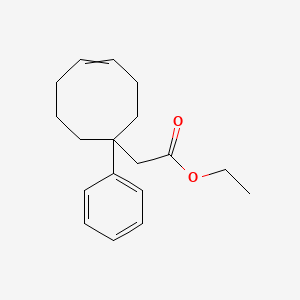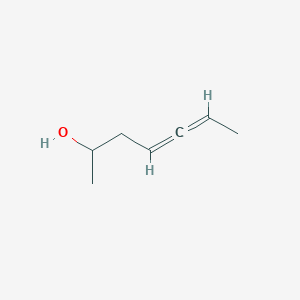
Hepta-4,5-dien-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hepta-4,5-dien-2-OL is an organic compound with the molecular formula C₇H₁₂O. It is a type of alcohol characterized by the presence of a hepta-diene structure, which includes two double bonds at the 4th and 5th positions and a hydroxyl group at the 2nd position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hepta-4,5-dien-2-OL can be synthesized through various methods. One common approach involves the use of allenes as starting materials. For instance, the rhodium-catalyzed enantioselective intramolecular hydroalkoxylation of allenes can be employed to produce chiral cyclic ethers, which can then be transformed into this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic synthesis techniques, including the use of catalysts and specific reaction conditions to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Hepta-4,5-dien-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The double bonds can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used for converting the hydroxyl group to a chloride.
Major Products
Oxidation: Hepta-4,5-dien-2-one.
Reduction: Heptane-2-ol.
Substitution: 2-Chlorohepta-4,5-diene.
Aplicaciones Científicas De Investigación
Hepta-4,5-dien-2-OL has various applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: It can be used in the synthesis of biologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Hepta-4,5-dien-2-OL involves its interaction with molecular targets through its hydroxyl group and double bonds. These interactions can lead to various chemical transformations, such as the formation of enones and conjugated dienes. The compound can form complexes with metals like rhodium, which can catalyze rearrangements and other reactions .
Propiedades
Número CAS |
56037-82-2 |
|---|---|
Fórmula molecular |
C7H12O |
Peso molecular |
112.17 g/mol |
InChI |
InChI=1S/C7H12O/c1-3-4-5-6-7(2)8/h3,5,7-8H,6H2,1-2H3 |
Clave InChI |
JUYHNXIOYFTQBZ-UHFFFAOYSA-N |
SMILES canónico |
CC=C=CCC(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



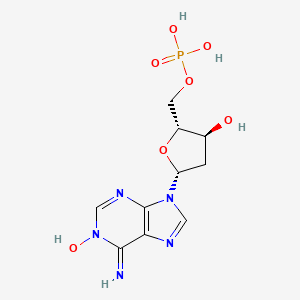
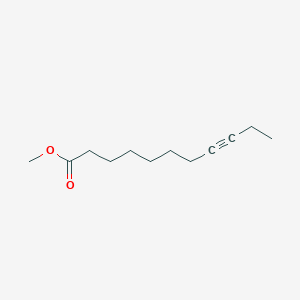
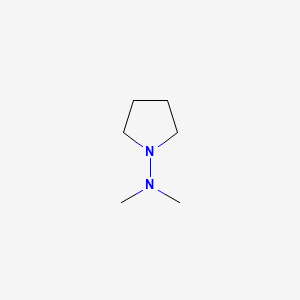
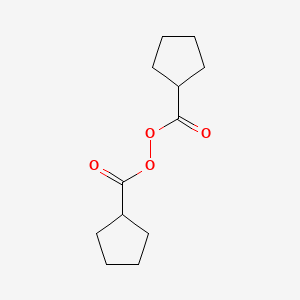
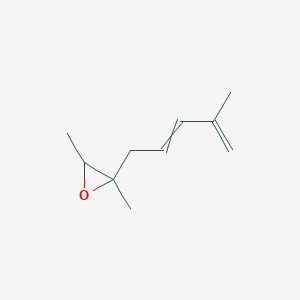
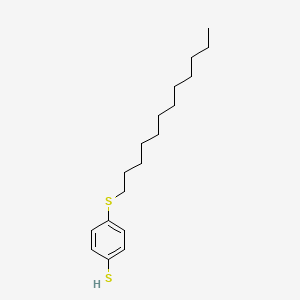
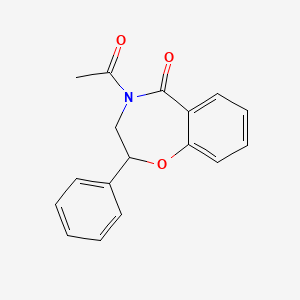
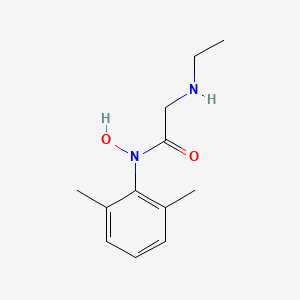
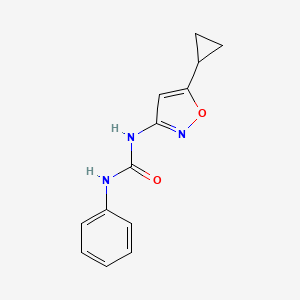
![N-[(Trimethoxysilyl)methyl]prop-2-en-1-amine](/img/structure/B14640232.png)
